molecular formula C11H19NO3 B1339609 Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 850808-43-4

Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B1339609
M. Wt: 213.27 g/mol
InChI Key: JVIDPFGQYMFQDZ-UHFFFAOYSA-N
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Description

Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a synthetic compound . It should be stored in a dark place, under an inert atmosphere, and in a freezer below -20°C .


Synthesis Analysis

A catalytic alkene insertion approach to bicyclo[2.1.1]hexane bioisosteres has been described . This process works for a wide range of electron-deficient alkenes and substituted bicyclo[1.1.0]butyl (BCB) ketones . The SmI2-catalyzed process operates with SmI2 loadings as low as 5 mol% and is underpinned by a radical relay mechanism that is supported by density functional theory calculations .


Molecular Structure Analysis

The molecular formula of Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is C9H16N2O2 . The InChI code is 1S/C9H16N2O2/c1-9(2,3)13-8(12)11-4-6-7(5-11)10-6/h6-7,10H,4-5H2,1-3H3 .


Chemical Reactions Analysis

The product BCH ketones have been shown to be versatile synthetic intermediates through selective downstream manipulation and the expedient synthesis of a saturated hydrocarbon analogue of the broad-spectrum antimicrobial, phthalylsulfathiazole .


Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is 184.24 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Scalability

Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has seen significant advancements in synthesis methods. Notably, an efficient and scalable synthesis route has been developed for its enantiomerically pure form. This method, starting from commercially available chiral lactone, includes an epimerization/hydrolysis step for the undesired diastereoisomer, streamlining the purification process. This chemistry has been successfully scaled up to produce kilogram amounts with a yield of 43% over nine chemical transformations (Maton et al., 2010).

Structural Modification and Derivatives

Structural modification and synthesis of various derivatives of this compound have been a significant area of research. For instance, the synthesis of piperidine derivatives fused to a tetrahydrofuran ring was achieved through intramolecular nucleophilic opening of the oxirane ring in a related compound, leading to the formation of novel N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

Application in Peptidomimetics

In the realm of peptidomimetics, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate serves as a key intermediate or scaffold. For example, it has been used in the synthesis of constrained peptidomimetic compounds, demonstrating its utility in the development of novel therapeutic agents (Mandal et al., 2005).

Liquid Crystal Research

Research into novel liquid crystalline compounds has also utilized this compound. The addition of ethyl or tert-butyl diazoacetates to certain cyclopentenes led to the synthesis of mixtures of tert-butyl endo,exo- and exo,exo-3-carboxyl(aryl)bicyclo[3.1.0]hexane-6-carboxylates. These compounds were then used to study the liquid crystalline properties and mesogenic potential of the bicyclo[3.1.0]hexane moiety (Kozhushkov et al., 2004).

Safety And Hazards

The compound should be stored in a dark place, under an inert atmosphere, and in a freezer below -20°C . Further safety and hazard information is not available in the retrieved resources.

properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h7-9,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIDPFGQYMFQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469591
Record name Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

CAS RN

850808-43-4
Record name Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (3-Aza-bicyclo[3.1.0]hex-6-yl)-methanol-HCl (11.8 gm, 78.7 mmol) in 350 mL of anhydrous CH2Cl2 at room temperature was added Et3N (32.9 mL, 236 mmol), followed by (BOC)2O (18.9 gm, 86.6 mmol) in portions. The reaction was stirred at room temperature for 18 hours. The mixture was washed with saturated NaHCO3, water, brine and dried over anhydrous MgSO4. The mixture was filtered and concentrated under reduced pressure to yield the crude material, which was purified via flash chromatography with 10% MeOH/EtOAc. The product containing fractions were collected and concentrated to yield the desired product (15.6 gm). 400 MHz 1H NMR (CDCl3) δ 3.42-3.56 (m, 4H), 3.24-3.37 (m, 2H), 1.72 (brs, 1H), 1.37-1.41 (m, 10H), 0.87-0.93 (m, 1H); MS (M+1) 213.2.
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
32.9 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Nirogi, AR Mohammed, AK Shinde… - European journal of …, 2015 - Elsevier
Alzheimer's disease (AD) is a neurodegenerative disease which has a higher prevalence and incidence in older people. The need for improved AD therapies is unmet. The 5-…
G Yuan, X Qu, B Zheng, R Neelamegam… - Journal of Medicinal …, 2020 - ACS Publications
Three benzimidazole derivatives (13–15) have been synthetized as potential positron emission tomography (PET) imaging ligands for mGluR2 in the brain. Of these compounds, 13 …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
G Yuan, X Qu, B Zheng, R Neelamegam… - Journal of medicinal …, 2020 - ncbi.nlm.nih.gov
Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC Back to Top Skip to …

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